CO probe 1

Description

Properties

IUPAC Name |

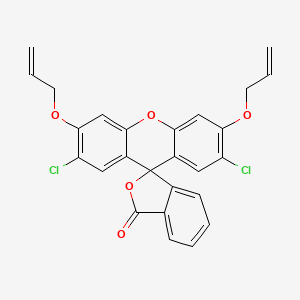

2',7'-dichloro-3',6'-bis(prop-2-enoxy)spiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18Cl2O5/c1-3-9-30-23-13-21-17(11-19(23)27)26(16-8-6-5-7-15(16)25(29)33-26)18-12-20(28)24(31-10-4-2)14-22(18)32-21/h3-8,11-14H,1-2,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMDPDHOQNTZXTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=CC=CC=C5C(=O)O4)Cl)OCC=C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18Cl2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism and Application of CO Probe 1

For researchers, scientists, and drug development professionals, understanding the tools available for detecting and quantifying biological molecules is paramount. Carbon monoxide (CO), once known only for its toxicity, is now recognized as a critical gasotransmitter involved in a myriad of physiological and pathological processes, including inflammation, neurotransmission, and cardiovascular function.[1][2] CO Probe 1 (COP-1) has emerged as a valuable fluorescent tool for the selective detection of CO in biological systems.[1][2][3][4] This guide provides a detailed overview of its mechanism of action, experimental protocols, and applications in studying CO-related signaling pathways.

Core Mechanism of Action

This compound is a "turn-on" fluorescent probe, meaning its fluorescence is significantly quenched in its native state and is dramatically enhanced upon reaction with carbon monoxide.[1] The activation mechanism is a sophisticated chemical transformation mediated by palladium.[1][2][3][5]

The probe's design typically consists of a fluorophore, such as fluorescein or boron-dipyrromethene (BODIPY), whose fluorescence is silenced by a protecting group.[1][3][5] This quenching is often achieved through a heavy-atom effect exerted by a palladium (Pd) atom complexed to the probe.[2][3] The detection of CO relies on a palladium-catalyzed reaction, such as the Tsuji-Trost reaction or a similar carbonylation process.[1][5]

The key steps of the mechanism are as follows:

-

Reduction of Palladium: In the presence of carbon monoxide, Palladium(II) (from a source like PdCl₂) is reduced to Palladium(0).[5]

-

Catalytic Cycle Initiation: The resulting Palladium(0) complex then catalyzes the cleavage of a protecting group (often an allyl ether) from the fluorophore.[5]

-

Fluorescence Activation: The removal of this quenching/protecting group liberates the free fluorophore, leading to a substantial increase in its fluorescence emission upon excitation.[5]

This reaction is highly selective for CO, with minimal interference from other biologically relevant reactive oxygen, nitrogen, or sulfur species, making it a robust tool for cellular and in vivo imaging.[2]

Visualizing the Mechanism of Action

The following diagram illustrates the activation cascade of this compound.

Caption: Activation mechanism of this compound.

Quantitative Data Summary

The performance of this compound can be quantified by several key parameters. The following table summarizes the available data from various sources.

| Parameter | Value | Biological System | Reference |

| Fluorescence Enhancement | ~150-fold | In vitro | [5] |

| ~10-fold | In vitro (BODIPY version) | [3] | |

| Response Time | < 20 minutes | In vitro | [5] |

| ~10 minutes (2-fold increase) | In vitro | [3] | |

| Excitation Wavelength (Ex) | 493 nm | In vitro | [5] |

| Minimum Detectable CO Concentration | 1 µM | In vitro | [3] |

| 0.345 µM (LOD at 90 min) | In vitro (using CORM-3) | [6] | |

| Working Concentration | 1 µM | Living cells | [5] |

| 4 µM | Isolated brains | [6] |

Experimental Protocols

The following are generalized protocols for the use of this compound in cellular imaging experiments, synthesized from available data.[5][6]

1. Reagent Preparation:

-

This compound Stock Solution: Prepare a stock solution (e.g., 1 mM) in a suitable organic solvent like DMSO. Store at -20°C.

-

PdCl₂ Stock Solution: Prepare a stock solution (e.g., 1 mM) in an appropriate solvent.

-

Working Solution: On the day of the experiment, dilute the stock solutions to the desired final concentration in a suitable buffer (e.g., PBS) or cell culture medium. For cellular experiments, a final concentration of 1-10 µM for both the probe and PdCl₂ is common.

2. Cellular Imaging Protocol:

-

Cell Seeding: Seed cells in a suitable imaging dish (e.g., 24-well plate or confocal dish) and allow them to adhere overnight.

-

Experimental Groups:

-

Control Group: Cells incubated with this compound only.

-

Experimental Group: Cells pre-treated with a CO source (e.g., a CO-releasing molecule like CORM-3) or stimulated to produce endogenous CO, followed by incubation with this compound and PdCl₂.

-

-

Probe Incubation:

-

Washing: After incubation, wash the cells three times with PBS to remove excess probe.

-

Imaging: Image the cells using a fluorescence microscope with appropriate filter sets (e.g., excitation around 490 nm and emission in the green channel).

Experimental Workflow Visualization

The diagram below outlines a typical workflow for a cell-based CO detection experiment using this compound.

Caption: General experimental workflow for CO detection.

Application in Signaling Pathway Research

This compound does not have its own mechanism of action within a signaling pathway. Instead, it is a tool to visualize and quantify CO, which is a key signaling molecule. For example, CO is known to be generated endogenously by heme oxygenase (HO) enzymes and can modulate the activity of various downstream targets, including soluble guanylate cyclase (sGC), leading to cGMP production and subsequent physiological effects.

The following diagram depicts a simplified signaling pathway where CO acts as a retrograde messenger, a process that can be studied using this compound.[6]

Caption: CO as a retrograde messenger in neurotransmission.

By using this compound, researchers can visualize the spatial and temporal dynamics of CO production in the postsynaptic neuron following specific stimuli, and correlate this with downstream events such as presynaptic dopamine release.[6] This provides a powerful method for dissecting the role of CO in complex signaling networks.

References

- 1. Novel lead structures and activation mechanisms for CO-releasing molecules (CORMs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metal-based carbon monoxide releasing molecules with promising cytotoxic properties - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT00087K [pubs.rsc.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biorxiv.org [biorxiv.org]

A Technical Guide to CO Probe 1: A Fluorescent Tool for Carbon Monoxide Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of CO Probe 1 (COP-1), a widely utilized fluorescent probe for the detection of carbon monoxide (CO) in biological systems. This document details the probe's mechanism of action, presents key quantitative data, offers detailed experimental protocols, and visualizes critical processes to facilitate its effective application in research and drug development.

Introduction

Carbon monoxide, once known primarily for its toxicity, is now recognized as a crucial endogenous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and hydrogen sulfide (H₂S). It plays a significant role in a variety of physiological and pathological processes, including inflammation, vascular function, and neurotransmission. The study of CO's multifaceted roles in biology has been significantly advanced by the development of molecular probes capable of its selective detection in living systems. This compound (COP-1) has emerged as a valuable tool for the real-time imaging of CO in live cells due to its high selectivity and rapid, turn-on fluorescent response.[1][2]

Mechanism of Action: Palladium-Mediated Tsuji-Trost Reaction

The functionality of this compound is based on a palladium-mediated Tsuji-Trost reaction.[1][3] The probe itself consists of a fluorescein molecule whose hydroxyl group is protected by an allyl ether moiety, rendering it non-fluorescent. In the presence of palladium(II) chloride (PdCl₂) and carbon monoxide, a catalytic reaction is initiated. Carbon monoxide reduces Pd(II) to palladium(0) (Pd(0)). This catalytically active Pd(0) species then cleaves the allyl ether protecting group from the fluorescein scaffold. This deprotection releases the highly fluorescent fluorescein molecule, resulting in a significant "turn-on" fluorescence signal that can be readily detected.[3]

References

An In-depth Technical Guide to CO Probe 1: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of "CO Probe 1," a widely utilized fluorescent probe for the detection of carbon monoxide (CO) in biological systems. This document details its synthesis, characterization, and the experimental protocols for its application in cellular imaging.

Introduction

Carbon monoxide (CO) is increasingly recognized as a critical gasotransmitter, playing a significant role in a variety of physiological and pathological processes, including inflammation, vascular function, and cancer.[1][2] The ability to detect and quantify CO in living cells is paramount to understanding its complex biological roles. This compound, an allyl fluorescein ether-based sensor, has emerged as a valuable tool for the real-time imaging of CO in live cells due to its high selectivity, sensitivity, and rapid fluorescence turn-on response.[3][4]

Mechanism of Action

This compound operates via a palladium-mediated Tsuji-Trost reaction.[4][5] In its native state, the fluorescein core is rendered non-fluorescent by the presence of an allyl ether protecting group. The detection mechanism is a two-step process:

-

Reduction of Palladium: In the presence of palladium chloride (PdCl₂), carbon monoxide reduces Pd(II) to Pd(0).[4]

-

Allyl Group Cleavage: The generated Pd(0) catalyzes the cleavage of the allyl ether protecting group from the fluorescein scaffold.[4]

This deprotection releases the highly fluorescent fluorescein molecule, resulting in a significant "turn-on" fluorescence signal that is proportional to the concentration of CO.[4]

Figure 1: Mechanism of CO detection by this compound.

Synthesis and Characterization

Synthesis of this compound

The synthesis of this compound is a straightforward one-step reaction from commercially available starting materials.[2]

Materials and Reagents:

-

Fluorescein

-

Potassium Carbonate (K₂CO₃)

-

Allyl Bromide

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of fluorescein (1.00 g, 3.0 mmol) in 5 mL of DMF, add K₂CO₃ (1.46 g, 10.5 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

Add allyl bromide (0.52 mL, 6.0 mmol) to the reaction mixture.

-

Continue stirring at room temperature for 6 hours.

-

After the reaction is complete, pour the mixture into 50 mL of water.

-

Extract the aqueous solution three times with dichloromethane (CH₂Cl₂).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate (5:1, v/v) eluent to yield this compound as a white solid.

Characterization Data

The key quantitative characteristics of this compound are summarized in the table below.

| Parameter | Value | Reference(s) |

| Excitation Wavelength (λex) | ~493 nm | [4] |

| Emission Wavelength (λem) | ~525 nm (Green) | [2] |

| Fluorescence Enhancement | ~150-fold | [4] |

| Response Time | < 20 minutes | [4] |

| Detection Limit | 30.8 nM - 78 nM | [6][7] |

| Purity | ≥ 98% (by HPLC) | [2] |

| Molar Mass | 412.43 g/mol | [2] |

| Appearance | White solid | [2] |

| Solubility | Soluble in DMSO | [4] |

Experimental Protocols

Reagent Preparation

-

This compound Stock Solution (10 mM): Dissolve 1 mg of this compound in 242 µL of dimethyl sulfoxide (DMSO). Store aliquots at -20°C, protected from light.[2]

-

Palladium Chloride (PdCl₂) Stock Solution (10 mM): Prepare a stock solution of PdCl₂ in a suitable solvent (e.g., water or DMSO).

-

Carbon Monoxide Releasing Molecule (CORM-3) Stock Solution (10 mM): Prepare a fresh stock solution of CORM-3 in DMSO or cell culture medium immediately before use.

Live Cell Imaging of Exogenous CO

This protocol is designed for the detection of CO released from an external source, such as a CORM.

Figure 2: Workflow for imaging exogenous CO in live cells.

Procedure:

-

Plate cells (e.g., HeLa cells) in a suitable imaging dish or plate and culture overnight.[2]

-

Remove the culture medium and pre-incubate the cells with the desired concentration of CORM-3 (e.g., 1-10 µM) in cell culture medium for 30 minutes at 37°C.[4]

-

Remove the CORM-3 containing medium.

-

Incubate the cells with a mixture of this compound (1 µM) and PdCl₂ (1 µM) in cell culture medium for 30 minutes at 37°C.[4]

-

Wash the cells three times with phosphate-buffered saline (PBS).[4]

-

Image the cells using a fluorescence microscope with appropriate filters for green fluorescence (e.g., excitation at 450-480 nm and emission at 525 nm).[2]

Live Cell Imaging of Endogenous CO

This protocol is adapted for detecting CO produced intracellularly, for example, through the activity of heme oxygenase (HO-1).

Procedure:

-

Plate cells in a suitable imaging dish or plate and culture overnight.

-

Pre-treat cells with an inducer of endogenous CO production, such as hemin (e.g., 100 µM), for an appropriate duration (e.g., 4-8 hours) at 37°C.[4]

-

Remove the induction medium.

-

Incubate the cells with a mixture of this compound (1 µM) and PdCl₂ (1 µM) in cell culture medium for 30 minutes at 37°C.[4]

-

Wash the cells three times with PBS.

-

Image the cells using a fluorescence microscope.

CO Signaling Pathways

CO exerts its biological effects through various signaling pathways. A simplified overview is presented below, highlighting key targets.

Figure 3: Simplified overview of CO signaling pathways.

Selectivity

This compound exhibits high selectivity for CO over other biologically relevant reactive oxygen species (ROS), reactive nitrogen species (RNS), and biothiols. Studies have shown minimal to no fluorescence response when the probe is exposed to species such as:

-

Nitric oxide (NO)

-

Hydrogen sulfide (H₂S)

-

Hydrogen peroxide (H₂O₂)

-

Hypochlorite (ClO⁻)

-

Peroxynitrite (ONOO⁻)

-

Cysteine (Cys)

-

Glutathione (GSH)[2]

Conclusion

This compound is a robust and reliable tool for the fluorescent detection of carbon monoxide in living cells. Its straightforward synthesis, well-characterized photophysical properties, and high selectivity make it an invaluable asset for researchers investigating the diverse roles of CO in health and disease. The detailed protocols provided in this guide offer a foundation for the successful application of this probe in a variety of experimental contexts.

References

- 1. Preparation and use of Coppersensor-1, a synthetic fluorophore for live-cell copper imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Allyl Fluorescein Ethers as Promising Fluorescent Probes for Carbon Monoxide Imaging in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A novel red emission fluorescent probe for monitoring carbon monoxide in living cells and zebrafish - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A fluorescent probe for carbon monoxide based on allyl ether rather than allyl ester: A practical strategy to avoid the interference of esterase in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

CO Probe 1: A Technical Guide to its Fluorescence Turn-On Mechanism for Carbon Monoxide Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fluorescence turn-on mechanism of CO Probe 1 (COP-1), a pivotal tool for the selective detection of carbon monoxide (CO) in biological systems. This document outlines the probe's core signaling pathway, presents key quantitative data, and offers detailed experimental protocols for its synthesis and application.

Introduction

Carbon monoxide, once known primarily for its toxicity, is now recognized as a critical gasotransmitter involved in a myriad of physiological and pathological processes, including neurotransmission, inflammation, and cardiovascular function. The study of its intricate roles has been significantly advanced by the development of molecular probes capable of detecting CO in living cells. This compound (COP-1), developed by Michel, Lippert, and Chang, is a first-generation fluorescent probe that exhibits a robust "turn-on" fluorescence response upon selective reaction with CO.[1][2][3] This guide delves into the chemical principles and practical applications of COP-1.

Core Signaling Pathway and Turn-On Mechanism

The fluorescence of COP-1 is initially in a quenched or "off" state due to the presence of a palladium (Pd) atom.[4] The turn-on mechanism is predicated on a palladium-mediated oxidative carbonylation reaction.[1][2][3][4]

Mechanism Steps:

-

Quenched State: In its native state, COP-1 consists of a BODIPY (boron-dipyrromethene) fluorophore attached to a cyclometalated aryl-palladium(II) complex. The heavy palladium atom effectively quenches the fluorescence of the BODIPY dye.[4]

-

CO Reaction: Upon encountering carbon monoxide, the palladium center undergoes an oxidative carbonylation reaction. This involves the insertion of a CO molecule into the aryl-palladium bond.

-

Product Formation and Fluorescence "Turn-On": This carbonylation leads to the formation of a highly fluorescent amino acid species and the concomitant release of palladium from the fluorophore.[3] The removal of the palladium quencher restores the fluorescence of the BODIPY dye, resulting in a significant increase in fluorescence intensity.[4]

Quantitative Data

The photophysical properties of COP-1 and its carbonylated product are summarized below. The probe exhibits a significant enhancement in fluorescence upon reaction with CO.

| Property | COP-1 (pre-CO) | COP-1 Product (post-CO) | Reference |

| Excitation Maximum (λex) | ~475 nm | ~475 nm | [5] |

| Emission Maximum (λem) | ~515 nm | ~515 nm | [5] |

| Fluorescence Quantum Yield (Φ) | Low | High | [6] |

| Fluorescence Enhancement | - | ~10-fold | [4][7] |

Note: Specific quantum yield values were determined using fluorescein as a standard, as mentioned in the supporting information of the primary literature, but are not explicitly stated as numerical values in the readily available search results.

Experimental Protocols

Synthesis of this compound (COP-1)

The synthesis of COP-1 involves a multi-step process culminating in the formation of the cyclometalated palladium-BODIPY complex. The detailed synthesis and characterization can be found in the supporting information of Michel et al., 2012, J. Am. Chem. Soc..[1][6] A general outline is provided below.

Workflow for COP-1 Synthesis:

In Vitro Fluorescence Assay for CO Detection

This protocol describes the general procedure for evaluating the fluorescence response of COP-1 to CO in a buffered solution.

Materials:

-

COP-1 stock solution (e.g., 1 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

CO source (e.g., CO-releasing molecule (CORM) or CO-saturated buffer)

-

Fluorometer

Procedure:

-

Prepare a solution of COP-1 in PBS at the desired final concentration (e.g., 1 µM).

-

Record the baseline fluorescence spectrum of the COP-1 solution (excitation at ~475 nm, emission scan from 490 to 650 nm).[5]

-

Introduce the CO source to the cuvette.

-

Immediately begin recording fluorescence spectra at regular time intervals (e.g., every 5-10 minutes) to monitor the increase in fluorescence intensity at ~515 nm.

-

Continue measurements until the fluorescence signal plateaus.

Live Cell Imaging of Carbon Monoxide

This protocol outlines the steps for using COP-1 to visualize CO in living cells.

Materials:

-

Cultured cells on glass-bottom dishes or coverslips

-

COP-1 stock solution (1 mM in DMSO)

-

Cell culture medium (e.g., DMEM)

-

CO source (e.g., CORM-3) or experimental conditions to induce endogenous CO production

-

Confocal microscope

Workflow for Live Cell Imaging:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A reaction-based fluorescent probe for selective imaging of carbon monoxide in living cells using a palladium-mediated carbonylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescent Probe for Selective Imaging of Carbon Monoxide in Living Cells Using Palladium-Mediated Carbonylation - Available technology for licensing from the University of California, Berkeley [techtransfer.universityofcalifornia.edu]

- 4. A Tale of Two Cities in Fluorescent Sensing of Carbon Monoxide: Probes That Detect CO and Those That Detect Only Chemically Reactive CO Donors (CORMs), but Not CO - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 7. researchgate.net [researchgate.net]

Illuminating the Messenger: A Technical Guide to Carbon Monoxide Probes in Biological Research

For Researchers, Scientists, and Drug Development Professionals

Carbon monoxide (CO), once known primarily for its toxicity, has emerged as a critical endogenous gasotransmitter, playing a pivotal role in a myriad of physiological and pathological processes.[1] Its functions as a signaling molecule in the cardiovascular, nervous, and immune systems have opened new avenues for therapeutic intervention and drug development.[2][3][4] The development of sophisticated molecular probes has been instrumental in unraveling the complex biology of CO, allowing for its real-time detection and imaging in living systems.[1][5] This technical guide provides an in-depth overview of the biological applications of carbon monoxide probes, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways and workflows.

The Rise of Carbon Monoxide as a Signaling Molecule

Endogenous CO is primarily produced through the enzymatic degradation of heme by heme oxygenase (HO) enzymes.[6] It participates in cellular signaling through various mechanisms, most notably by activating soluble guanylate cyclase (sGC) and modulating the activity of mitogen-activated protein kinases (MAPKs).[6][7] These interactions underscore CO's involvement in processes such as vasodilation, anti-inflammation, and cytoprotection.[6][7] The transient and localized nature of CO signaling necessitates the use of highly sensitive and specific probes for its study.

A Toolkit of Light: Fluorescent Probes for Carbon Monoxide Detection

A variety of fluorescent probes have been engineered to detect CO with high specificity and sensitivity. These probes typically operate on a "turn-on" mechanism, where the fluorescence is initially quenched and is restored upon reaction with CO. The design of these probes often leverages palladium-mediated reactions, such as the Tsuji-Trost reaction or carbonylation, where the palladium complex is removed in the presence of CO, thus activating the fluorophore.[5][8]

Key Classes of Carbon Monoxide Probes:

-

Palladium-Based Probes: These are the most common type of CO probes. A prime example is COP-1 (Carbon Monoxide Probe-1) , which utilizes a palladium-mediated carbonylation reaction to release a fluorescent BODIPY dye.[2][3][8]

-

Fluorescein-Based Probes: Probes like FL-CO-1 employ a fluorescein scaffold and also rely on palladium-mediated deallylation for CO detection, offering a ratiometric response.

-

BODIPY-Based Probes: These probes are valued for their sharp absorption and emission peaks, high quantum yields, and good photostability.[1][9][10] They can be designed for near-infrared (NIR) imaging, which allows for deeper tissue penetration and reduced background fluorescence.[11][12]

The selection of a suitable probe depends on the specific experimental requirements, including the desired sensitivity, wavelength of operation, and the biological system under investigation.

Quantitative Comparison of Carbon Monoxide Probes

The efficacy of a fluorescent probe is determined by several key photophysical and chemical parameters. The following table summarizes the quantitative data for a selection of commonly used CO probes to facilitate comparison.

| Probe Name | Fluorophore Class | Excitation (λex) (nm) | Emission (λem) (nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Response Time |

| COP-1 | BODIPY | ~488 | ~515 | ~0.8 | ~10-50 µM | Minutes to hours |

| FL-CO-1 | Fluorescein | ~490 | ~515 | Not reported | 37 nM[13] | < 30 minutes[7] |

| BODIPY-CO | BODIPY | ~655[10] | ~745[10] | Not reported | 45 nM[10] | ~30 minutes[10] |

| NIR-CO Probe | Near-Infrared Dye | ~650-700 | ~700-850 | Not reported | 33 nM - 38 nM[10] | ~30 minutes |

| CDCI-CO | Coumarin-dicyanoisophorone | Not specified | 710 | Not reported | 33 nM[14] | Rapid |

| ANRP | Nile Red | 543 | 600-700 | Not reported | 0.23 µM[15] | Fast[15] |

| PEC | BODIPY | Not specified | Not specified | Not reported | Not specified | Not specified |

Key Signaling Pathways of Carbon Monoxide

Carbon monoxide exerts its biological effects by modulating specific signaling cascades. Understanding these pathways is crucial for interpreting the results obtained from CO probe experiments.

The sGC-cGMP Signaling Pathway

One of the primary targets of CO is soluble guanylate cyclase (sGC), a heme-containing enzyme.[6] The binding of CO to the heme moiety of sGC leads to its activation and the subsequent conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[16][17] cGMP acts as a second messenger, activating downstream effectors such as protein kinase G (PKG), which in turn mediates various physiological responses including smooth muscle relaxation and neurotransmission.[16]

The Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

CO can also modulate the activity of the MAPK family of proteins, which are key regulators of cell proliferation, differentiation, and apoptosis. Specifically, CO has been shown to activate the p38 MAPK pathway, which can lead to anti-inflammatory and anti-apoptotic effects.[2][18] This activation can occur through various upstream kinases and is often dependent on the cellular context.

Experimental Protocols

The successful application of CO probes requires meticulous experimental design and execution. Below are detailed protocols for the synthesis of a representative probe and for live-cell imaging of CO.

Synthesis of a BODIPY-Based CO Probe

This protocol describes a general synthesis route for a BODIPY-based fluorescent probe for CO, adapted from literature procedures.[1][9]

Materials:

-

Appropriate pyrrole and aldehyde precursors

-

Oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone - DDQ)

-

Boron trifluoride diethyl etherate (BF3·OEt2)

-

Base (e.g., triethylamine - TEA or diisopropylethylamine - DIPEA)

-

Palladium catalyst and ligands for functionalization

-

Anhydrous solvents (e.g., dichloromethane - DCM, tetrahydrofuran - THF)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

BODIPY Core Synthesis:

-

Dissolve the pyrrole and aldehyde precursors in anhydrous DCM under an inert atmosphere.

-

Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid - TFA) and stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Add the oxidizing agent (e.g., DDQ) and continue stirring for another 1-2 hours.

-

Add an excess of the base (e.g., TEA) followed by BF3·OEt2 and stir for an additional 1-2 hours.

-

Quench the reaction with water and extract the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the BODIPY core.

-

-

Functionalization with CO-Reactive Group:

-

Dissolve the purified BODIPY core in an appropriate anhydrous solvent.

-

Add the palladium catalyst, ligand, and the reagent containing the CO-reactive moiety (e.g., an allyl carbonate).

-

Stir the reaction at the appropriate temperature until completion.

-

Work up the reaction and purify the final probe by column chromatography.

-

-

Characterization:

-

Confirm the structure and purity of the synthesized probe using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

-

Live-Cell Imaging of Carbon Monoxide

This protocol provides a general procedure for imaging intracellular CO using a fluorescent probe in cultured mammalian cells.

Materials:

-

Mammalian cell line of interest (e.g., HeLa, RAW 264.7)

-

Complete cell culture medium

-

Imaging-compatible plates or dishes (e.g., glass-bottom dishes)

-

CO fluorescent probe stock solution (typically in DMSO)

-

Phosphate-buffered saline (PBS) or other appropriate imaging buffer

-

Inducers of endogenous CO production (optional, e.g., hemin, lipopolysaccharide - LPS)

-

Fluorescence or confocal microscope equipped with appropriate filters and a live-cell imaging chamber

Procedure:

-

Cell Culture:

-

Culture cells in a suitable medium at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells onto imaging-compatible plates at an appropriate density and allow them to adhere overnight.

-

-

Probe Loading:

-

Prepare a working solution of the CO probe in imaging buffer at the desired final concentration (typically 1-10 µM).

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the probe-containing imaging buffer to the cells and incubate for the recommended time (e.g., 30-60 minutes) at 37°C.

-

-

Washing:

-

Remove the probe solution and wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe.

-

-

Induction of Endogenous CO (Optional):

-

To study endogenous CO production, treat the cells with an inducer (e.g., hemin or LPS) for the desired time before or after probe loading, depending on the experimental design.

-

-

Image Acquisition:

-

Place the imaging dish on the microscope stage within a live-cell imaging chamber maintained at 37°C and 5% CO2.

-

Acquire fluorescence images using the appropriate excitation and emission wavelengths for the specific probe.

-

Capture images at different time points to monitor dynamic changes in CO levels.

-

-

Data Analysis:

-

Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity within regions of interest (ROIs) drawn around the cells.

-

Normalize the fluorescence intensity to a control group or a baseline measurement.

-

Future Perspectives

The field of carbon monoxide probes is continuously evolving, with ongoing efforts to develop probes with improved properties such as greater sensitivity, faster response times, and longer emission wavelengths for deep-tissue imaging.[5][11] The integration of these advanced probes with cutting-edge microscopy techniques will undoubtedly provide deeper insights into the intricate roles of CO in health and disease, paving the way for the development of novel CO-based therapeutics.[2][4] This technical guide serves as a foundational resource for researchers embarking on the exciting journey of exploring the multifaceted world of carbon monoxide biology.

References

- 1. BODIPY Based OFF-ON Fluorescent Probe for Endogenous Carbon Monoxide Imaging in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MKK3 Mitogen-Activated Protein Kinase Pathway Mediates Carbon Monoxide-Induced Protection Against Oxidant-Induced Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Tale of Two Cities in Fluorescent Sensing of Carbon Monoxide: Probes That Detect CO and Those That Detect Only Chemically Reactive CO Donors (CORMs), but Not CO - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbon Monoxide Signaling and Soluble Guanylyl Cyclase: Facts, Myths, and Intriguing Possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Sensitive and effective imaging of carbon monoxide in living systems with a near-infrared fluorescent probe - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06052J [pubs.rsc.org]

- 11. A Review for In Vitro and In Vivo Detection and Imaging of Gaseous Signal Molecule Carbon Monoxide by Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. A cell membrane-anchored fluorescent probe for monitoring carbon monoxide release from living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 16. cusabio.com [cusabio.com]

- 17. Guanylate cyclase and the .NO/cGMP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Evolution of Seeing the Silent Killer: A Technical Guide to Fluorescent Carbon Monoxide Sensors

For Researchers, Scientists, and Drug Development Professionals

Carbon monoxide (CO), once known only as a toxic gas, is now recognized as a critical gasotransmitter involved in a myriad of physiological and pathological processes. This paradigm shift has fueled the development of sophisticated tools to detect and quantify CO in biological systems. Among these, fluorescent sensors have emerged as a powerful modality, offering high sensitivity, selectivity, and the ability to visualize CO in real-time within living cells and organisms. This technical guide provides an in-depth exploration of the history, development, and core principles of fluorescent CO sensors, tailored for researchers and professionals in the scientific and drug development fields.

A Brief History: From Toxicity to Signaling

The story of CO sensing is intrinsically linked to our understanding of its biological role. Initially, the focus was on detecting toxic levels of CO in the environment and in cases of poisoning. Early methods were often colorimetric or based on the affinity of CO for hemoglobin. However, the discovery of endogenous CO production and its role in signaling pathways, akin to nitric oxide (NO), created a demand for more sensitive and specific detection methods suitable for biological research.[1][2][3] This need spurred the development of the first generation of fluorescent probes for CO.

The seminal work in this area often involved the use of transition metals, particularly palladium, which has a high affinity for CO.[4][5] The initial designs of fluorescent CO sensors were primarily "turn-on" probes, where the fluorescence is initially quenched and then restored upon reaction with CO.[4] This approach offered a significant improvement in signal-to-noise ratio compared to "turn-off" sensors.

Core Chemistries and Design Principles

The development of fluorescent CO sensors has been driven by innovative chemical strategies. The majority of these probes are based on small organic molecules and can be broadly categorized by their sensing mechanism and fluorophore platform.

Palladium-Mediated Reactions: The Workhorse of CO Sensing

Palladium chemistry has been central to the design of a large number of fluorescent CO probes.[4][5] Two primary palladium-mediated reactions have been extensively utilized:

-

Tsuji-Trost Reaction: This reaction involves the palladium-catalyzed cleavage of an allyl group. In the context of CO sensors, a fluorophore is "caged" with an allylcarbonate or allylcarbamate group, rendering it non-fluorescent. In the presence of CO, Pd(II) is reduced to Pd(0), which then catalyzes the removal of the allyl group, liberating the fluorophore and "turning on" the fluorescence.[1] This has been a widely adopted and versatile strategy.[1]

-

Palladium-Mediated Carbonylation: This approach utilizes the insertion of CO into a palladium-carbon or palladium-heteroatom bond.[4][5] In a common design, a fluorophore is part of a palladacycle, where the palladium atom quenches the fluorescence through a heavy-atom effect. The reaction with CO leads to the expulsion of the palladium atom and the restoration of fluorescence.[5][6]

Other Sensing Strategies

While palladium-based sensors are prevalent, other chemistries have also been explored:

-

Reduction of Metal Centers: Some probes utilize the reducing ability of CO to change the oxidation state of a metal ion (e.g., Cu(II) to Cu(I)), which in turn modulates the fluorescence of a linked fluorophore.

-

Nucleophilic Addition: Probes have been designed where CO acts as a nucleophile, leading to a structural change in the probe that results in a change in its fluorescent properties.

Fluorophore Platforms: The Emissive Core

The choice of fluorophore is critical to the performance of a CO sensor, dictating its photophysical properties such as brightness, photostability, and spectral range. A variety of fluorophores have been employed, each with its own advantages:

-

Coumarins: These are popular due to their high quantum yields and sensitivity to the microenvironment.[1]

-

Naphthalimides: Known for their good photostability and large Stokes shifts, naphthalimide-based probes are well-suited for bioimaging.[1]

-

BODIPY Dyes: Boron-dipyrromethene (BODIPY) dyes are characterized by their sharp emission peaks, high molar extinction coefficients, and relative insensitivity to solvent polarity.[2]

-

Near-Infrared (NIR) Dyes: For in vivo imaging, NIR fluorophores are highly desirable due to their deep tissue penetration and reduced background autofluorescence.[1][2]

Quantitative Performance of Fluorescent CO Sensors

The selection of a fluorescent CO sensor for a specific application depends on its performance characteristics. The following tables summarize key quantitative data for a selection of representative probes from the literature.

Table 1: Performance of "Turn-On" Fluorescent CO Sensors

| Probe Name | Fluorophore | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Detection Limit | Response Time | Reference |

| COP-1 | BODIPY | 488 | 515 | 27 | - | - | < 1 h | [4] |

| FL-CO-1 | Fluorescein | 490 | 515 | 25 | - | 37 nM | < 10 min | [7] |

| CDCI-CO | Coumarin-Dicyanoisophorone | 488 | 710 | 222 | - | 33 nM | < 5 min | [8] |

| BODIPY-CO | BODIPY | 655 | 745 | 90 | - | 45 nM | < 20 min | [2] |

Table 2: Performance of Ratiometric Fluorescent CO Sensors

| Probe Name | Fluorophore | Excitation (nm) | Emission Ratio | Stokes Shift (nm) | Quantum Yield (Φ) | Detection Limit | Response Time | Reference |

| Ratio-CO | Naphthalimide | 410 | I535/I450 | - | - | 17.9 nM | < 30 min | [1] |

| THBTA-CO | AIE-active | 488 | I535/I630 | - | - | - | - | [9] |

| BTCV-CO | AIE-active | 488 | I546/I710 | - | - | 30.8 nM | < 10 min | [3] |

Table 3: Performance of Near-Infrared (NIR) and Two-Photon Fluorescent CO Sensors

| Probe Name | Type | Fluorophore | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Detection Limit | Reference |

| NIR-CO Probe | NIR | Hemicyanine | 710 | 762 | 52 | 38 nM | [1] |

| MPVC-I | Two-Photon | Carbazole | 800 (2P) | 520 | - | - | [1] |

| Coumarin-Benzopyran Probe | Two-Photon, Ratiometric | Coumarin-Benzopyran | 820 (2P) | - | - | - | [1] |

Detailed Experimental Protocols

The successful application of fluorescent CO sensors relies on robust and reproducible experimental procedures. Below are detailed methodologies for key experiments cited in the literature.

General Synthesis Protocol for a Palladium-Based "Turn-On" CO Sensor (Based on COP-1)

This protocol is a generalized representation based on the synthesis of COP-1 and similar palladium-BODIPY complexes.

Materials:

-

BODIPY-I (iodinated BODIPY precursor)

-

Pd(OAc)2 (Palladium(II) acetate)

-

K2CO3 (Potassium carbonate)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Dichloromethane (DCM)

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

Dissolve BODIPY-I (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).

-

Add Pd(OAc)2 (1.2 equivalents) and K2CO3 (2 equivalents) to the solution.

-

Heat the reaction mixture at 80-100 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and dilute with DCM.

-

Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and DCM as the eluent to yield the final palladium-BODIPY probe.

-

Characterize the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

General Protocol for In Vitro Evaluation of a Fluorescent CO Sensor

Materials:

-

Fluorescent CO probe stock solution (e.g., 1 mM in DMSO)

-

CO-releasing molecule (CORM) or a saturated solution of CO gas

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well plate

-

Fluorescence plate reader

Procedure:

-

Prepare a working solution of the fluorescent probe (e.g., 10 µM) in PBS (pH 7.4).

-

To different wells of a 96-well plate, add the probe solution.

-

Add varying concentrations of the CO source (CORM or CO-saturated solution) to the wells. Include a control well with no CO source.

-

Incubate the plate at 37 °C for a specified period (e.g., 30 minutes).

-

Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the probe.

-

To test for selectivity, add other biologically relevant reactive species (e.g., H2O2, NO, H2S) to separate wells containing the probe and measure the fluorescence response.

-

The detection limit is typically calculated based on the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the linear regression of fluorescence intensity versus CO concentration.

General Protocol for Live Cell Imaging of CO

Materials:

-

Cells cultured on glass-bottom dishes or chamber slides

-

Fluorescent CO probe

-

CO-releasing molecule (CORM) or a CO donor

-

Cell culture medium

-

Confocal microscope

Procedure:

-

Culture the cells to the desired confluency on a suitable imaging dish.

-

Wash the cells with pre-warmed PBS.

-

Incubate the cells with the fluorescent CO probe (e.g., 1-10 µM in serum-free medium) for 30-60 minutes at 37 °C in a CO2 incubator.

-

Wash the cells twice with PBS to remove any excess probe.

-

Add fresh cell culture medium to the cells.

-

To induce CO production or introduce exogenous CO, treat the cells with a CORM or other CO donor for a specific time.

-

Image the cells using a confocal microscope equipped with the appropriate laser line for excitation and emission filters for the probe.

-

Acquire images before and after the addition of the CO source to observe the change in fluorescence.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental steps is crucial for understanding the application of fluorescent CO sensors. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows.

Caption: Signaling pathway for a "turn-on" fluorescent CO sensor based on the Tsuji-Trost reaction.

Caption: Signaling pathway for a "turn-on" fluorescent CO sensor based on palladium-mediated carbonylation.

Caption: Experimental workflow for live cell imaging of carbon monoxide using a fluorescent probe.

Future Perspectives

The field of fluorescent CO sensors continues to evolve, with ongoing efforts to develop probes with improved properties. Key areas of future development include:

-

Two-Photon Probes: These offer deeper tissue penetration and reduced phototoxicity, making them ideal for in vivo imaging in complex organisms.[1]

-

Ratiometric Sensors: By providing a built-in correction for environmental effects and probe concentration, ratiometric probes offer more quantitative and reliable measurements.[1][3]

-

Targetable Probes: Developing sensors that can be targeted to specific subcellular organelles (e.g., mitochondria) will provide more precise information about the spatial dynamics of CO signaling.

-

Theranostic Probes: Combining CO sensing with therapeutic capabilities, such as CO-releasing moieties, will open up new avenues for targeted drug delivery and therapy.

The continued development of innovative fluorescent probes will undoubtedly play a crucial role in unraveling the complex and multifaceted roles of carbon monoxide in health and disease, providing invaluable tools for researchers and drug development professionals.

References

- 1. A Review for In Vitro and In Vivo Detection and Imaging of Gaseous Signal Molecule Carbon Monoxide by Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sensitive and effective imaging of carbon monoxide in living systems with a near-infrared fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. gcris.iyte.edu.tr [gcris.iyte.edu.tr]

- 7. Readily Available Fluorescent Probe for Carbon Monoxide Imaging in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Preparing for Live-Cell Imaging | Thermo Fisher Scientific - TW [thermofisher.com]

Methodological & Application

Application Notes and Protocols for CO probe 1 in Live Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon monoxide (CO) is increasingly recognized as a critical gasotransmitter, playing a vital role in a myriad of physiological and pathological processes, including neurotransmission, vasodilation, and inflammation.[1][2] The ability to detect and quantify CO in living cells is paramount to understanding its complex biological functions and for the development of novel therapeutics. CO probe 1 (also known as COP-1 or SCT051) is a fluorescent probe designed for the selective detection of CO in live cells.[1][3] This document provides detailed application notes and protocols for the use of this compound in live cell imaging.

Mechanism of Action

This compound is an allyl fluorescein ether-based probe that operates via a palladium-mediated carbonylation reaction.[4] In the presence of palladium chloride (PdCl₂), carbon monoxide reduces Pd²⁺ to Pd⁰. This triggers a Tsuji-Trost reaction, which removes the allyl protecting group from the fluorescein molecule.[4] This de-caging process releases the highly fluorescent fluorescein, resulting in a significant "turn-on" fluorescence signal that can be detected by microscopy.[4][5] This reaction mechanism provides high selectivity for CO over other reactive oxygen and nitrogen species.[1]

Quantitative Data

The following tables summarize the key quantitative properties of this compound.

Table 1: General and Photophysical Properties

| Property | Value | Reference(s) |

| Alternative Names | COP-1, SCT051 | [2] |

| Molecular Formula | C₂₅H₂₀O₅ | |

| Molar Mass | 412.43 g/mol | |

| Appearance | White solid (lyophilized) | |

| Purity | ≥ 98% (by HPLC, HNMR, LC-MS) | |

| Excitation Wavelength (λex) | 450-480 nm | |

| Emission Wavelength (λem) | 527 nm (Green) |

Table 2: Experimental Parameters

| Parameter | Recommended Value | Reference(s) |

| Solvent for Stock Solution | DMSO | |

| Stock Solution Concentration | 10 mM | |

| Working Concentration (this compound) | 1 µM | |

| Working Concentration (PdCl₂) | 1 µM | |

| Positive Control (CO Donor) | 10 µM CORM-3 | |

| Cell Incubation Time | 30 minutes | |

| Incubation Temperature | 37°C |

Experimental Protocols

Materials Required:

-

This compound (e.g., MilliporeSigma: SCT051)

-

Palladium (II) chloride (PdCl₂) (e.g., MilliporeSigma: 205885)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Cells of interest

-

24-well imaging plates or other suitable imaging dishes

-

(Optional) Carbon monoxide-releasing molecule (CORM), such as CORM-3 (e.g., MilliporeSigma: SML0496), for positive control experiments

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Reagent Preparation:

-

This compound Stock Solution (10 mM):

-

Before opening, briefly centrifuge the vial to collect the lyophilized solid at the bottom.

-

Warm the vial to room temperature.

-

Add 242 µL of anhydrous DMSO to the vial to prepare a 10 mM stock solution.

-

Aliquot and store at -20°C, protected from light and moisture.

-

-

PdCl₂ Stock Solution:

-

Prepare a stock solution of PdCl₂ in an appropriate solvent (e.g., water or dilute HCl, depending on the supplier's instructions). The final working concentration should be 1 µM.

-

-

(Optional) CORM-3 Stock Solution:

-

Prepare a stock solution of CORM-3 in cell culture medium or an appropriate solvent.

-

Live Cell Imaging Protocol:

-

Cell Seeding: Plate cells of interest in a 24-well imaging plate or other suitable imaging vessel and culture overnight to allow for cell attachment and recovery.

-

(Optional) Positive Control - CO Induction:

-

To induce an increase in intracellular CO for a positive control, remove the cell culture medium and pre-incubate the cells with 10 µM of CORM-3 in fresh cell culture medium for 30 minutes at 37°C.

-

Following the pre-incubation, remove the CORM-3 containing medium.

-

-

Probe Loading:

-

Prepare the working solution by diluting the this compound stock solution and the PdCl₂ stock solution in cell culture medium to a final concentration of 1 µM each.

-

Remove the existing cell culture medium from the cells.

-

Add the cell culture medium containing 1 µM this compound and 1 µM PdCl₂ to the cells.

-

Incubate the cells for 30 minutes at 37°C.

-

-

Washing and Imaging:

-

After incubation, remove the probe-containing medium and wash the cells three times with fresh, pre-warmed cell culture medium or PBS to remove any excess probe.[4]

-

Replace with fresh cell culture medium for imaging.

-

Image the cells using a fluorescence microscope with excitation between 450-480 nm and emission collected around 527 nm (green fluorescence).

-

Note: The optimal concentrations of this compound, PdCl₂, and any CO-releasing molecules may vary depending on the cell type and experimental conditions. It is recommended that the end-user determines these optimal concentrations empirically.

Visualizations

Signaling Pathway of Endogenous Carbon Monoxide Production

Caption: Endogenous CO production and signaling pathway.

Experimental Workflow for Live Cell Imaging with this compound

Caption: Step-by-step workflow for CO detection.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Carbon Monoxide Signaling and Soluble Guanylyl Cyclase: Facts, Myths, and Intriguing Possibilities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heme oxygenase/carbon monoxide signaling pathways: regulation and functional significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: CO Probe 1 Staining in Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon monoxide (CO) is increasingly recognized as a critical gasotransmitter, playing a vital role in a myriad of physiological and pathological processes, including inflammation, vascular function, and cancer.[1][2] The development of fluorescent probes for real-time imaging of CO in living cells is crucial for advancing our understanding of its complex signaling pathways.[3][4] CO Probe 1 (also known as SCT051) is a highly selective and sensitive fluorescent probe designed for the detection of carbon monoxide in living cells.[1][2] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cultured cells.

This compound operates through a palladium-mediated Tsuji-Trost reaction. In the presence of palladium chloride (PdCl₂), carbon monoxide reduces Pd(II) to Pd(0). This catalyzes the cleavage of an allyl ether protecting group from the fluorescein-based probe, resulting in a significant increase in fluorescence emission.[1] This "turn-on" mechanism provides a high signal-to-noise ratio, enabling sensitive detection of intracellular CO.[1]

Product Information

| Feature | Description |

| Probe Name | This compound (SCT051) |

| Target Analyte | Carbon Monoxide (CO) |

| Mechanism of Action | Palladium-catalyzed Tsuji-Trost reaction |

| Fluorophore | Fluorescein |

| Form | Lyophilized white solid |

| Storage | Store at -20°C, desiccated and protected from light |

Spectral Properties and Quantitative Data

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | 450-493 nm | [1][2] |

| Emission Wavelength (λem) | 525-527 nm (Green) | [2] |

| Fluorescence Enhancement | ~150-fold within 20 minutes | [1] |

| Recommended Probe Concentration | 1 µM | [1][2] |

| Recommended PdCl₂ Concentration | 1 µM | [1][2] |

| Recommended CORM-3 Concentration (Positive Control) | 10 µM | [2] |

| Purity | ≥ 98% (confirmed by HPLC, HNMR, LC-MS) | [2] |

| Molar Mass | 412.43 g/mol | [2] |

Selectivity

This compound exhibits high selectivity for carbon monoxide over other reactive oxygen species (ROS), reactive nitrogen species (RNS), biothiols, and various anions and amino acids.[2]

No significant fluorescence response was observed with the following species: F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, HCO₃⁻, N₃⁻, NO₃⁻, SO₄²⁻, HSO₄⁻, HSO₃⁻, HS⁻, SCN⁻, CN⁻, ClO₄⁻, IO₄⁻, PO₄³⁻, HPO₄²⁻, Cys, Hcy, GSH, Ser, Trp, Ala, Phe, Gln, Glu, Lys, Leu, Gly, Ile, ClO⁻, H₂O₂, NO₂⁻, NO, HNO, ROO•, BuOO•, and •OH.[2]

Mechanism of Action

The detection of carbon monoxide by this compound is based on a palladium-catalyzed reaction that releases a fluorescent molecule.

Caption: Mechanism of this compound activation.

Experimental Protocols

Reagent Preparation

1. 10 mM this compound Stock Solution:

-

Before opening, centrifuge the vial to collect the lyophilized solid at the bottom.

-

Warm the vial to room temperature.

-

Add 242 µL of anhydrous DMSO to the vial to prepare a 10 mM stock solution.

-

Aliquot and store at -20°C, protected from light.

2. 1 mM PdCl₂ Stock Solution:

-

Prepare a 1 mM stock solution of PdCl₂ in deionized water. Gentle heating may be required to fully dissolve the salt.

3. 10 mM CORM-3 Stock Solution (Positive Control):

-

Prepare a 10 mM stock solution of CORM-3 (a CO-releasing molecule) in DMSO.

Live Cell Imaging Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Caption: Experimental workflow for this compound staining.

Detailed Steps:

-

Cell Seeding: Seed cells in a suitable imaging dish or plate (e.g., 24-well plate) and culture overnight to allow for adherence.

-

Experimental Groups:

-

Negative Control: Cells incubated with 1 µM this compound only.[1]

-

Experimental Group (Endogenous CO): Cells incubated with a mixture of 1 µM this compound and 1 µM PdCl₂.[1]

-

Positive Control (Exogenous CO): Pre-incubate cells with 10 µM CORM-3 in cell culture medium for 30 minutes at 37°C.[2] After pre-incubation, remove the medium and proceed to the staining step.

-

-

Staining:

-

Washing:

-

After incubation, gently remove the staining solution.

-

Wash the cells three times with warm phosphate-buffered saline (PBS) to remove any excess probe.[1]

-

-

Imaging:

-

Add fresh culture medium or PBS to the cells.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for fluorescein (Excitation: ~450-480 nm, Emission: ~525 nm).[2]

-

Applications in Cellular Signaling

Endogenous CO is produced by the enzymatic degradation of heme by heme oxygenases (HO-1 and HO-2) and is involved in various signaling pathways.[2] this compound can be a valuable tool to investigate the role of CO in:

-

Inflammation: Studying CO production in inflammatory responses.[1]

-

Vascular Biology: Investigating the vasodilatory effects of CO.[5]

-

Cancer Biology: Exploring the dual role of CO in promoting or inhibiting cancer cell proliferation.[1]

-

Oxidative Stress: Monitoring CO production as a cellular defense mechanism against oxidative stress.[6]

Caption: Simplified CO signaling pathway.

Troubleshooting

| Issue | Possible Cause | Solution |

| No/Weak Signal | - Omission of PdCl₂- Insufficient CO production- Incorrect filter sets | - Ensure PdCl₂ is added to the staining solution.- Use a positive control (CORM-3) to confirm probe activity.- Verify excitation and emission filter settings. |

| High Background | - Incomplete washing- Probe degradation | - Increase the number and duration of wash steps.- Store the probe as recommended and prepare fresh dilutions. |

| Cell Toxicity | - High probe or PdCl₂ concentration | - Optimize the concentrations of this compound and PdCl₂ for your specific cell type. |

Conclusion

This compound is a robust and reliable tool for the fluorescent detection of carbon monoxide in cultured cells. Its high selectivity, sensitivity, and rapid response make it well-suited for a wide range of applications in studying the intricate roles of CO in cellular signaling and pathophysiology. Adherence to the provided protocols and careful optimization for specific experimental systems will ensure high-quality, reproducible results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. Research Portal [du-researchportal.esploro.exlibrisgroup.com]

- 4. Rational Design of a Robust Fluorescent Probe for the Detection of Endogenous Carbon Monoxide in Living Zebrafish Embryos and Mouse Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Sensitive and effective imaging of carbon monoxide in living systems with a near-infrared fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]

Quantitative Analysis of Carbon Monoxide Using "CO probe 1": Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon monoxide (CO) is increasingly recognized as a crucial gasotransmitter, playing a significant role in a variety of physiological and pathological processes, including inflammation, vascular function, and cancer.[1][2][3] The ability to accurately quantify CO concentrations in biological systems is paramount for understanding its complex roles and for the development of CO-based therapeutics. "CO probe 1" (also known as COP-1) is a fluorescent probe designed for the selective detection and imaging of carbon monoxide in living cells.[2][4] This document provides detailed application notes and protocols for the quantitative analysis of CO using "this compound".

Principle of Detection

"this compound" is an allyl fluorescein ether-based probe that operates on a palladium-mediated Tsuji-Trost reaction.[1][5] In the presence of palladium(II) chloride (PdCl₂), carbon monoxide reduces Pd(II) to Pd(0). This catalytically active Pd(0) then cleaves the allyl ether protecting group from the fluorescein molecule.[1] This deallylation process releases the highly fluorescent fluorescein, resulting in a significant "turn-on" fluorescence signal that is proportional to the CO concentration.[1][6] The probe exhibits high selectivity for CO over other biologically relevant reactive oxygen and nitrogen species.[4][5]

Figure 1: Mechanism of CO detection by "this compound".

Quantitative Data Summary

The following table summarizes the key quantitative parameters of "this compound" for the detection of carbon monoxide.

| Parameter | Value | Cell Type / Conditions | Reference |

| Excitation Wavelength (λex) | 450-493 nm | In vitro / Live Cells | [1][5] |

| Emission Wavelength (λem) | 525-527 nm (Green) | In vitro / Live Cells | [5] |

| Fluorescence Enhancement | ~150-fold | In vitro | [1] |

| Response Time | Within 20-30 minutes | Live Cells | [1][5] |

| Detection Limit | ~45 nM | In vitro (using a similar NIR probe) | [7] |

| Recommended Concentration | 1 µM | HeLa, A549, RAW 264.7 cells | [1][5][6] |

Experimental Protocols

Reagent Preparation

-

"this compound" Stock Solution (10 mM):

-

Before opening, centrifuge the vial to collect the lyophilized solid at the bottom.[5]

-

Warm the vial to room temperature.[5]

-

Add the appropriate volume of dimethyl sulfoxide (DMSO) to achieve a 10 mM stock solution (e.g., for 1 mg of "this compound" with a molar mass of 412.43 g/mol , add 242 µL of DMSO).[5]

-

Vortex to dissolve completely.

-

Store aliquots at -20°C, protected from light.[5]

-

-

PdCl₂ Stock Solution (1 mM):

-

Prepare a 1 mM stock solution of PdCl₂ in deionized water.

-

-

CO-Releasing Molecule (CORM) Stock Solution (e.g., CORM-3 at 10 mM):

-

Prepare a stock solution of a suitable CORM (e.g., CORM-3) in deionized water or an appropriate solvent. CORMs are used as positive controls to induce a CO signal.[5]

-

Protocol for Live Cell Imaging and Quantification of Exogenous CO

This protocol is designed for the detection of CO introduced to the cells from an external source, such as a CORM.

Figure 2: Experimental workflow for detecting exogenous CO.

Detailed Steps:

-

Cell Seeding: Plate cells of interest in a 24-well plate or other suitable imaging dish and culture overnight to allow for adherence.[5]

-

Positive Control (CORM Treatment):

-

Probe Loading:

-

Washing:

-

Remove the probe-containing medium.

-

Wash the cells three times with phosphate-buffered saline (PBS) to remove excess probe.[1]

-

-

Imaging and Analysis:

-

Replace the PBS with fresh cell culture medium or imaging buffer.[5]

-

Image the cells using a fluorescence microscope with appropriate filters (e.g., excitation at 450-480 nm and emission at 527 nm).[5]

-

For quantitative analysis, measure the mean fluorescence intensity of the cells using image analysis software (e.g., ImageJ). Compare the fluorescence intensity of CO-treated cells to control cells (not treated with a CORM).

-

Protocol for Live Cell Imaging and Quantification of Endogenous CO

This protocol is adapted for detecting CO produced by the cells, for example, through the activity of heme oxygenase-1 (HO-1).

-

Cell Seeding: Plate cells as described in the previous protocol.

-

Induction of Endogenous CO:

-

To stimulate endogenous CO production, pre-treat cells with an inducer of HO-1, such as hemin (e.g., 100 µM), for an appropriate duration (e.g., 30 minutes) at 37°C.[1] The optimal concentration and incubation time for the inducer will vary depending on the cell type and experimental conditions.

-

-

Probe Loading:

-

Washing: Wash the cells three times with PBS.[1]

-

Imaging and Analysis: Image and quantify the fluorescence as described for exogenous CO detection.

Data Interpretation and Considerations

-

Controls: It is essential to include proper controls in your experiment. A negative control group should consist of cells incubated with "this compound" and PdCl₂ but without any CO donor or inducer. A positive control group should be treated with a known concentration of a CORM to confirm the probe's responsiveness.

-

Toxicity: "this compound" has been reported to have low cytotoxicity.[1] However, it is always recommended to perform a cell viability assay (e.g., MTT assay) to confirm that the probe and other reagents are not toxic at the concentrations used in your specific cell line.

-

Selectivity: While "this compound" is highly selective, it is good practice to be aware of potential interfering substances in your experimental system. The probe shows no significant cross-reactivity with various anions, biothiols, amino acids, and reactive oxygen/nitrogen species.[5]

-

Quantitative Analysis: For quantitative measurements, it is crucial to maintain consistent imaging parameters (e.g., exposure time, gain) across all samples. A calibration curve can be generated by exposing the probe to known concentrations of a CO donor in a cell-free system to correlate fluorescence intensity with CO concentration.

Conclusion

"this compound" is a powerful tool for the sensitive and selective detection of carbon monoxide in living cells.[2][4] By following the detailed protocols and considering the principles outlined in these application notes, researchers can effectively quantify and visualize CO, paving the way for a deeper understanding of its biological functions and therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Research Portal [du-researchportal.esploro.exlibrisgroup.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. A Tale of Two Cities in Fluorescent Sensing of Carbon Monoxide: Probes That Detect CO and Those That Detect Only Chemically Reactive CO Donors (CORMs), but Not CO - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sensitive and effective imaging of carbon monoxide in living systems with a near-infrared fluorescent probe - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CO probe 1: Detection of Endogenous Carbon Monoxide Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon monoxide (CO), once known primarily for its toxicity, is now recognized as a critical endogenous gasotransmitter, playing a vital role in a myriad of physiological and pathological processes.[1][2] Endogenously produced by the enzyme heme oxygenase (HO), CO is involved in signaling pathways that regulate inflammation, apoptosis, cell proliferation, and vascular tone.[1][2] The development of selective fluorescent probes has become an invaluable tool for the real-time detection and imaging of CO in living cells, offering insights into its complex biological functions.

CO probe 1 (also known as COP-1) is a fluorescent probe designed for the selective detection of carbon monoxide in biological systems.[3][4] Its mechanism relies on a palladium-mediated carbonylation reaction, providing high selectivity for CO over other reactive oxygen and nitrogen species.[3][5] These application notes provide detailed protocols for the use of this compound to detect and quantify endogenous CO production in living cells, along with data presentation guidelines and visualizations of key pathways and workflows.

Product Information

| Property | Value |

| Probe Name | This compound (COP-1) |

| Mechanism of Action | Palladium-mediated Tsuji-Trost reaction |

| Excitation Wavelength | ~493 nm |

| Emission Wavelength | ~527 nm (Green) |

| Selectivity | High for CO over other ROS/RNS |

| Key Advantages | Rapid response, low cytotoxicity |

Mechanism of Action

This compound operates through a "turn-on" fluorescent mechanism. In its non-fluorescent state, a fluorescein molecule is capped with an allyl ether protecting group. The detection of CO is mediated by the presence of a palladium catalyst (PdCl₂). Endogenous CO reduces the Pd(II) salt to Pd(0). This catalytically active Pd(0) then cleaves the allyl ether group via a Tsuji-Trost reaction, releasing the highly fluorescent fluorescein molecule. This process results in a significant increase in fluorescence intensity, which can be quantified to determine the relative levels of endogenous CO.[4]

Endogenous CO Production and Signaling Pathway

Endogenous CO is primarily produced through the catabolism of heme by the heme oxygenase (HO) enzymes, particularly the inducible isoform, HO-1.[1] Various stimuli, including heme itself, lipopolysaccharide (LPS), and oxidative stress, can upregulate the expression of HO-1, leading to increased CO production. Once produced, CO can modulate several downstream signaling pathways. A key target is soluble guanylate cyclase (sGC), which, when activated by CO, produces cyclic guanosine monophosphate (cGMP), a second messenger involved in vasodilation and other physiological responses. CO can also influence the activity of mitogen-activated protein kinases (MAPKs), such as p38, thereby affecting inflammatory and apoptotic processes.[6][7][8]

Experimental Protocols

The following protocols provide a general framework for using this compound to detect endogenous CO production in cultured cells. Optimal conditions, such as probe and inducer concentrations and incubation times, may vary depending on the cell type and experimental setup and should be determined empirically by the end-user.

Materials Required

-

This compound

-

Palladium chloride (PdCl₂)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Hemin or Lipopolysaccharide (LPS) (for induction of endogenous CO)

-

Cultured cells in appropriate culture vessels (e.g., 96-well plates, chamber slides)

-

Fluorescence microscope or plate reader

Preparation of Reagents

-

This compound Stock Solution (1 mM): Dissolve the appropriate amount of this compound in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light.

-

PdCl₂ Stock Solution (1 mM): Prepare a 1 mM stock solution of PdCl₂ in deionized water. Gentle heating may be required to fully dissolve the salt. Store at 4°C.

-

Hemin Stock Solution (10 mM): Dissolve hemin in a small amount of 0.1 M NaOH, then dilute with PBS to the final volume. Aliquot and store at -20°C.

-

LPS Stock Solution (1 mg/mL): Reconstitute LPS in sterile PBS. Aliquot and store at -20°C.

Protocol for Detection of Endogenous CO

This protocol is designed for imaging or plate reader-based quantification of endogenous CO production induced by hemin or LPS.

Step-by-Step Procedure:

-

Cell Seeding: Seed cells in a suitable culture vessel (e.g., 96-well black-walled plate for plate reader assays or chamber slides for microscopy) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Induction of Endogenous CO:

-

Remove the culture medium.

-

Add fresh medium containing the desired concentration of an HO-1 inducer. For example:

-

Include a vehicle-treated control group (cells treated with the same concentration of DMSO or PBS used for the inducer).

-

-

Probe Loading:

-

After the induction period, remove the medium containing the inducer.

-

Prepare the loading solution by diluting the this compound and PdCl₂ stock solutions in pre-warmed cell culture medium to a final concentration of 1 µM each.

-

Add the loading solution to all wells (including induced and control groups).

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing:

-

Remove the probe loading solution.

-

Gently wash the cells three times with warm PBS to remove excess probe.

-

-

Fluorescence Measurement:

-

Add fresh PBS or culture medium to the cells.

-

Microscopy: Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., FITC channel).

-

Plate Reader: Measure the fluorescence intensity using a microplate reader with excitation set to ~493 nm and emission to ~527 nm.

-

Data Presentation and Interpretation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different experimental conditions.

Example Data Table for Hemin-Induced CO Production

| Treatment Group | Hemin Concentration | Incubation Time | This compound Concentration | PdCl₂ Concentration | Normalized Fluorescence Intensity (Fold Change) |

| Control | 0 µM | 8 hours | 1 µM | 1 µM | 1.0 |

| Hemin-Treated | 100 µM | 8 hours | 1 µM | 1 µM | [Insert experimental value] |

Example Data Table for LPS-Induced CO Production in Macrophages

| Treatment Group | LPS Concentration | Incubation Time | This compound Concentration | PdCl₂ Concentration | Normalized Fluorescence Intensity (Fold Change) |

| Control | 0 µg/mL | 24 hours | 1 µM | 1 µM | 1.0 |

| LPS-Treated | 1 µg/mL | 24 hours | 1 µM | 1 µM | [Insert experimental value] |

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Normalize the fluorescence intensity of the treated groups to the vehicle-treated control group to determine the fold change in CO production.

-

Perform statistical analysis to determine the significance of the observed changes.

Concluding Remarks

This compound is a powerful tool for the detection of endogenous CO in living cells. By following the detailed protocols and data presentation guidelines outlined in these application notes, researchers can effectively investigate the role of this important gasotransmitter in various biological processes. The provided diagrams of the probe's mechanism, the endogenous CO signaling pathway, and the experimental workflow serve as valuable visual aids for understanding and implementing these studies. As with any fluorescent probe, proper controls and optimization are crucial for obtaining reliable and reproducible results.

References